molecular formula C15H14N2O3 B11023067 N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide

N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B11023067
M. Wt: 270.28 g/mol
InChI Key: RHRAAKIURVGYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 2-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 2-methylphenyl-4-aminophenylacetamide.

    Reduction: Formation of 2-methylphenyl-4-aminophenylacetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methylphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

    N-(2-methylphenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a 2-methylphenyl group and a 4-nitrophenyl group. This combination imparts distinct chemical properties, such as its ability to undergo specific redox reactions and form reactive intermediates. These properties make it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H14N2O3/c1-11-4-2-3-5-14(11)16-15(18)10-12-6-8-13(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

RHRAAKIURVGYPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.